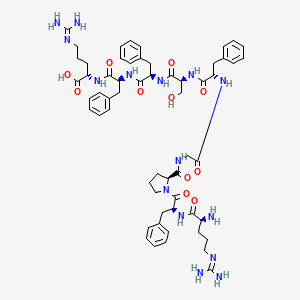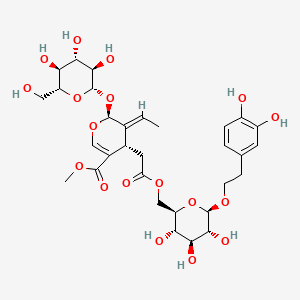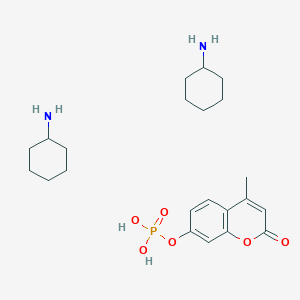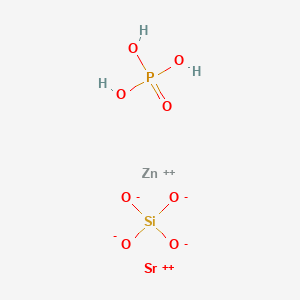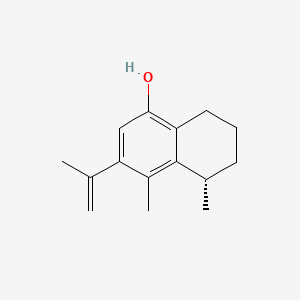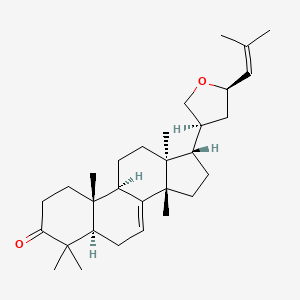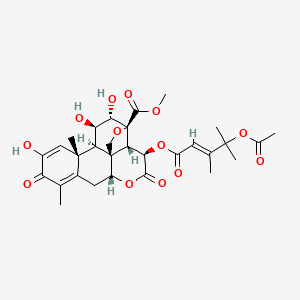
(+)-Dehydrobruceantinol
Descripción general
Descripción
“(+)-Dehydrobruceantinol” is a natural compound extracted from the seeds of Brucea javanica (L.) Merr . It is categorized under Diterpenoids and has a molecular formula of C30H36O13 . The compound is known for its bitter taste and exhibits antileukemic activity .
Synthesis Analysis
The compound is isolated from the seeds of Brucea javanica . The structure of this compound was elucidated using advanced spectrometric methods, including HR-MS, UV, IR, 1D, and 2D NMR experiments .Molecular Structure Analysis
The molecular weight of “(+)-Dehydrobruceantinol” is 604.60 . Its structure includes five carbonyl carbons, six olefinic carbons, five methine carbons, two methylene carbons, and six methyl carbons .Physical And Chemical Properties Analysis
“(+)-Dehydrobruceantinol” is an amorphous powder . It has characteristic absorptions for hydroxyl, δ-lactone, ester, and α, β-unsaturated carbonyl groups .Aplicaciones Científicas De Investigación
Antileukemic Activity: (+)-Dehydrobruceantinol, along with other quassinoid glycosides isolated from the seeds of Brucea javanica, has been demonstrated to possess antileukemic activity (Sakaki et al., 1985).
Cytotoxic Antitumor Activity: Catalytic hydrogenation of dehydro quassinoids, including (+)-Dehydrobruceantinol, produces compounds that exhibit potent selective cytotoxicity against human medulloblastoma TE-671 and other cancer cell lines (Imamura et al., 1992).
Enhancing Cisplatin-Induced Cytotoxicity: Dehydrobruceine B, a quassinoid similar to (+)-Dehydrobruceantinol, has been found to enhance the cytotoxicity of cisplatin in lung cancer A549 cells by regulating the mitochondrial apoptotic pathway (Huang et al., 2017).
Antitrypanosomal Activities: Quassinoids from Brucea javanica, including compounds similar to (+)-Dehydrobruceantinol, have shown strong antitrypanosomal activities, indicating potential for treating diseases caused by Trypanosoma parasites (Bawm et al., 2008).
Apoptosis Induction in Lung Cancer Cells: Dehydrobruceine B, a compound related to (+)-Dehydrobruceantinol, induces apoptosis in lung cancer cells through a mitochondrial-dependent pathway, suggesting its potential as a therapeutic agent for lung carcinoma (Zhao et al., 2016).
Propiedades
IUPAC Name |
methyl (1R,2S,3R,6R,13S,14R,15R,16S,17S)-3-[(E)-4-acetyloxy-3,4-dimethylpent-2-enoyl]oxy-11,15,16-trihydroxy-9,13-dimethyl-4,10-dioxo-5,18-dioxapentacyclo[12.5.0.01,6.02,17.08,13]nonadeca-8,11-diene-17-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H36O13/c1-12(27(4,5)43-14(3)31)8-18(33)42-21-23-29-11-40-30(23,26(38)39-7)24(36)20(35)22(29)28(6)10-16(32)19(34)13(2)15(28)9-17(29)41-25(21)37/h8,10,17,20-24,32,35-36H,9,11H2,1-7H3/b12-8+/t17-,20-,21-,22-,23-,24+,28+,29-,30+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MJOFLSVJDZIFKV-UUTDASJCSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2CC3C45COC(C4C(C(=O)O3)OC(=O)C=C(C)C(C)(C)OC(=O)C)(C(C(C5C2(C=C(C1=O)O)C)O)O)C(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C2C[C@@H]3[C@@]45CO[C@@]([C@@H]4[C@H](C(=O)O3)OC(=O)/C=C(\C)/C(C)(C)OC(=O)C)([C@H]([C@@H]([C@@H]5[C@]2(C=C(C1=O)O)C)O)O)C(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H36O13 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
604.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Dehydrobruceantinol | |
Citations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



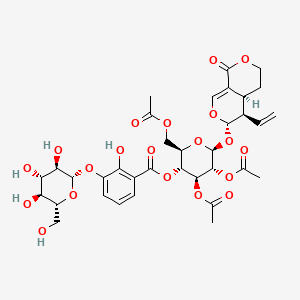

![(3-butoxy-2-hydroxypropyl)-dimethyl-[3-[[(9Z,12Z)-octadeca-9,12-dienoyl]amino]propyl]azanium;2-hydroxypropanoic acid](/img/structure/B593554.png)
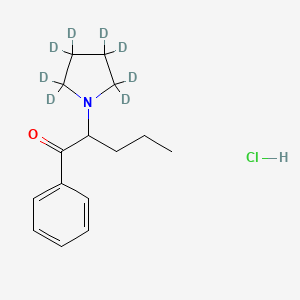
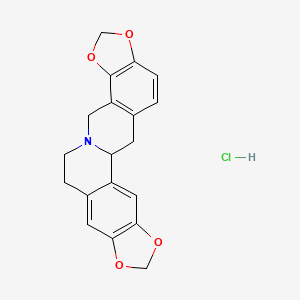
![Procaine hydrochloride, [3,5-3H]](/img/structure/B593558.png)
![[4-[4-(Thiiran-2-ylmethylsulfonyl)phenoxy]phenyl]methanamine;hydrochloride](/img/structure/B593559.png)
